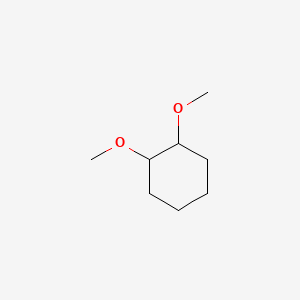
1,2-Dimethoxycyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethoxycyclohexane is an organic compound with the molecular formula C8H16O2. It is a derivative of cyclohexane, where two methoxy groups are attached to the first and second carbon atoms of the cyclohexane ring. This compound exists in both cis and trans isomers, each having distinct physical and chemical properties .
Métodos De Preparación
1,2-Dimethoxycyclohexane can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexene with methanol in the presence of an acid catalyst. This reaction proceeds via the formation of a cyclohexyl carbocation intermediate, which then reacts with methanol to form the desired product . Industrial production methods typically involve similar catalytic processes but on a larger scale to ensure higher yields and purity.
Análisis De Reacciones Químicas
1,2-Dimethoxycyclohexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to cyclohexanol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The methoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields cyclohexanone derivatives, while reduction produces cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
1,2-Dimethoxycyclohexane has various applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers use this compound to study the effects of methoxy groups on biological activity. It serves as a model compound in biochemical studies.
Medicine: This compound is investigated for its potential therapeutic properties. It is used in the development of new pharmaceuticals and drug delivery systems.
Industry: this compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,2-dimethoxycyclohexane exerts its effects involves interactions with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
1,2-Dimethoxycyclohexane can be compared with other similar compounds, such as:
1,1-Dimethoxycyclohexane: This compound has both methoxy groups attached to the same carbon atom, resulting in different chemical properties and reactivity.
1,2-Dimethylcyclohexane: The presence of methyl groups instead of methoxy groups alters the compound’s physical and chemical characteristics.
Cyclohexane, 1,6-dimethoxy-: This compound has methoxy groups attached to the first and sixth carbon atoms, leading to distinct stereochemistry and reactivity
This compound is unique due to the positioning of its methoxy groups, which significantly influences its chemical behavior and applications.
Propiedades
Número CAS |
30363-80-5 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
1,2-dimethoxycyclohexane |
InChI |
InChI=1S/C8H16O2/c1-9-7-5-3-4-6-8(7)10-2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
BSGBGTJQKZSUTQ-UHFFFAOYSA-N |
SMILES canónico |
COC1CCCCC1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


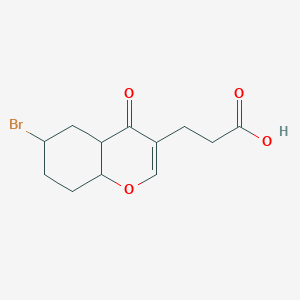
![5-butan-2-yl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12323611.png)
![[3-Carboxy-2-(15-carboxypentadecanoyloxy)propyl]-trimethylazanium](/img/structure/B12323623.png)
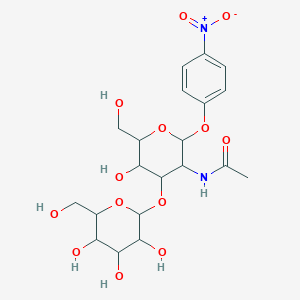
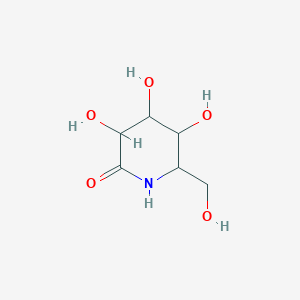
![5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12323638.png)
![[6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12323646.png)
![(1R,11S,13S)-11-hydroxy-15-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[11.4.3.0^{1,13.0^{2,10.0^{4,8]icosa-2,4(8),9,15-tetraen-14-one](/img/structure/B12323650.png)
![6-[2-[3-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4-hydroxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12323654.png)
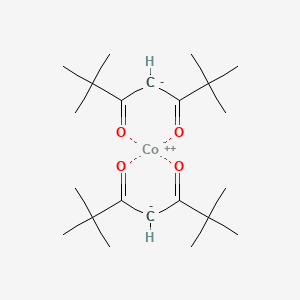
![1-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-4-oxopiperidine-2-carboxylic acid](/img/structure/B12323663.png)
![2-(19-Fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoacetaldehyde](/img/structure/B12323681.png)
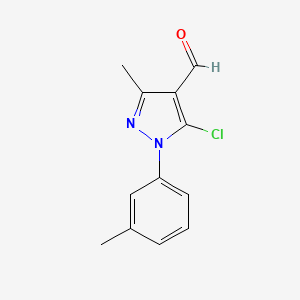
![(3R,4S,5S,6R,7R,9R,11Z,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione](/img/structure/B12323693.png)
